1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-

Catalog No.
S3528573
CAS No.
147-64-8
M.F
C21H18N2O
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-2-methanol, alpha-phenyl-1-(pheny...

CAS Number

147-64-8

Product Name

1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-

IUPAC Name

(1-benzylbenzimidazol-2-yl)-phenylmethanol

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C21H18N2O/c24-20(17-11-5-2-6-12-17)21-22-18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14,20,24H,15H2

InChI Key

MHAZCQNKLXWHEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
  • Medicinal Chemistry: The benzimidazole core is present in various FDA-approved drugs known for their antiparasitic and antifungal properties []. The presence of the benzyl and phenyl groups in (1-Benzyl-1H-benzimidazol-2-yl)(phenyl)methanol might lead to research on its potential as an antifungal or antiparasitic agent. Further studies are needed to determine its efficacy and mechanism of action.
  • Material Science: Molecules with benzimidazole groups can exhibit interesting properties like aromaticity and hydrogen bonding, making them potential candidates for applications in polymer chemistry and material science []. Research could explore the use of (1-Benzyl-1H-benzimidazol-2-yl)(phenyl)methanol as a building block for novel polymers or materials with specific functionalities.

1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- is a complex organic compound characterized by its unique structure, which features a benzimidazole core. This compound has the molecular formula C21H18N2OC_{21}H_{18}N_{2}O and a molar mass of approximately 314.388 g/mol . The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, which imparts significant biological activity and chemical reactivity to the compound .

The chemical reactivity of 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- can be attributed to the presence of functional groups such as hydroxyl and amine. Common reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds.

These reactions are essential for synthesizing derivatives with enhanced biological properties.

Benzimidazole derivatives, including 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-, have demonstrated various biological activities such as:

  • Antimicrobial Properties: Exhibiting efficacy against bacteria and fungi.
  • Antiparasitic Effects: Particularly effective against helminths and protozoa.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Several methods exist for synthesizing 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-:

  • Condensation Reaction: This method typically involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst. The process may involve heating under reflux conditions.
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    # Example Reactiono-phenylenediamine + aldehyde → 1H-benzimidazole derivative + water
  • Cyclization Method: A cyclization reaction can occur by treating appropriate phenolic compounds with isocyanates under basic conditions.
  • Solvent-Free Synthesis: Recent advancements include solvent-free methods that utilize microwave irradiation to enhance yields and reduce reaction times.

The applications of 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- span various fields:

  • Pharmaceutical Industry: Used as a lead compound for developing new drugs due to its diverse biological activities.
  • Agricultural Chemicals: Explored for use in pesticides and herbicides due to its efficacy against various pathogens.
  • Material Science: Investigated for its potential use in developing new materials with unique properties.

Interaction studies have shown that 1H-benzimidazole derivatives can interact with various biological targets, including enzymes and receptors. These interactions often lead to:

  • Inhibition of Enzyme Activity: Many benzimidazole compounds inhibit key enzymes involved in metabolic pathways.
  • Binding Affinity Studies: Research indicates that these compounds show significant binding affinity towards specific receptors, making them candidates for drug design .

Similar Compounds

Several compounds share structural similarities with 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
1H-Benzimidazol-2-thiolC7H6N2SContains a thiol group; shows different reactivity
2-Amino-1H-benzimidazoleC7H7N3Exhibits strong antimicrobial properties
Benzimidazole derivatives with halogen substituentsVariesEnhanced biological activity due to halogen effects

These compounds differ mainly in their functional groups or substituents, impacting their biological activity and chemical properties.

XLogP3

3.9

Dates

Last modified: 08-19-2023

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